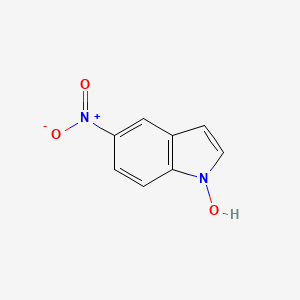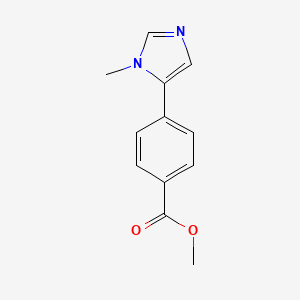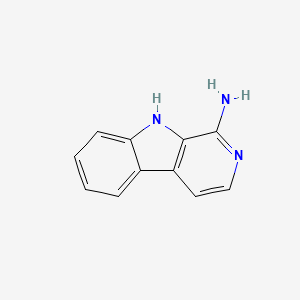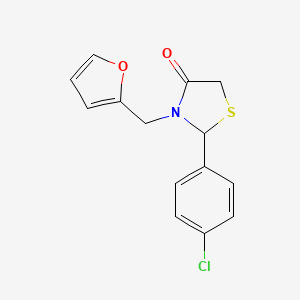
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-
Descripción general
Descripción
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is a compound that belongs to the thiazolidinone family. It is a synthetic compound that has a wide range of applications in scientific research. This compound has been extensively studied due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens. Additionally, it has been shown to improve glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- in lab experiments is its high purity and stability. This compound can be easily synthesized with high yield and purity. Additionally, it has a wide range of applications in various fields of scientific research. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound with caution and follow the appropriate safety guidelines.
Direcciones Futuras
There are several future directions for the study of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)-. One of the future directions is to study the potential use of this compound in the treatment of neurological disorders. It has been shown to have neuroprotective properties, and further studies are needed to explore its potential therapeutic effects in the treatment of neurological disorders. Additionally, further studies are needed to explore the potential use of this compound in the treatment of obesity and metabolic disorders. Finally, the development of new synthetic methods for the production of this compound with improved yield and purity is another future direction for research.
Conclusion:
In conclusion, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- is a synthetic compound that has a wide range of applications in scientific research. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of diabetes, obesity, and neurological disorders. Further studies are needed to explore its potential therapeutic effects and to develop new synthetic methods for its production.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- has been widely used in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and neurological disorders.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c15-11-5-3-10(4-6-11)14-16(13(17)9-19-14)8-12-2-1-7-18-12/h1-7,14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUNAAWMXCZUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403133 | |
| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303226-46-2 | |
| Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-(2-furanylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



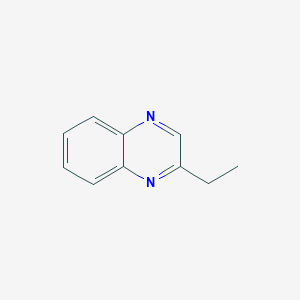

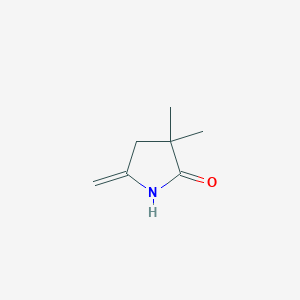
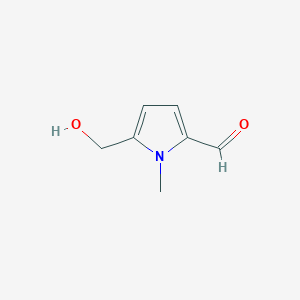
![4-Amino-6,7-dimethyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3350731.png)


![7-Phenyl-1,5-dihydro-imidazo[4,5-d]pyridazin-4-one](/img/structure/B3350750.png)

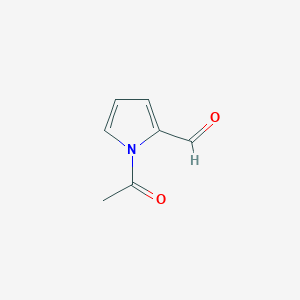
![1H-Naphth[2,3-d]imidazole, 1-methyl-](/img/structure/B3350795.png)
